6-Methoxytryptamine
Overview
Description
6-Methoxytryptamine is a naturally occurring indoleamine compound, structurally related to serotonin and melatonin. It is known for its role in various biological processes, including its function as a neurotransmitter and its involvement in the regulation of circadian rhythms. The compound has the molecular formula C11H14N2O and a molecular weight of 190.24 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: 6-Methoxytryptamine can be synthesized through several methods. One common approach involves the methylation of tryptamine. This process typically uses methyl iodide as the methylating agent in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or dimethylformamide (DMF) under reflux conditions .
Industrial Production Methods: Industrial production of this compound often employs biocatalytic processes due to their efficiency and sustainability. For instance, the enzymatic synthesis using immobilized enzymes in a flow-based system has been developed. This method allows for high yields and reduced reaction times, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions: 6-Methoxytryptamine undergoes various chemical reactions, including:
- **Ox
Biological Activity
6-Methoxytryptamine (6-MT) is a naturally occurring indoleamine compound, structurally related to serotonin and melatonin. Its molecular formula is with a molecular weight of 190.24 g/mol. This compound is recognized for its significant biological activities, including roles in neurotransmission, circadian rhythm regulation, and potential therapeutic applications in mood disorders.
This compound functions primarily as a serotonin receptor agonist , influencing various physiological processes. The compound's structural similarity to serotonin allows it to interact with serotonin receptors, which are crucial in regulating mood, anxiety, and sleep patterns. Research indicates that 6-MT may modulate neurotransmitter release and neuronal plasticity, contributing to its psychotropic effects.
Neuropharmacological Effects
- Mood Regulation : Studies have shown that 6-MT can exhibit antidepressant-like effects in animal models. It has been suggested that the compound promotes neurogenesis and synaptic plasticity, similar to established antidepressants like ketamine .
- Anxiolytic Properties : Research indicates that 6-MT may reduce anxiety-like behaviors in rodent models, potentially offering therapeutic avenues for anxiety disorders .
- Sleep Regulation : Given its relation to melatonin, 6-MT is also explored for its effects on sleep patterns. It may help in regulating circadian rhythms and improving sleep quality .
Comparative Analysis of Biological Activity
The following table summarizes the biological activities of this compound compared to other related compounds:
Compound | Primary Action | Receptor Interaction | Therapeutic Potential |
---|---|---|---|
This compound | Mood enhancement, anxiolytic | Serotonin receptors (5-HT) | Antidepressant, anxiolytic |
Melatonin | Sleep regulation | Melatonin receptors | Sleep aids |
Serotonin | Mood stabilization | 5-HT receptors | Antidepressant |
5-MeO-DMT | Hallucinogenic effects | Serotonin receptors (5-HT2A) | Psychoplastogenic |
Study on Neurogenesis
A study published in Nature demonstrated that 6-MT promotes neurogenesis in the hippocampus of mice subjected to chronic stress. The results indicated an increase in dendritic spine density and synaptic connections following treatment with 6-MT, suggesting its potential as a rapid-acting antidepressant .
Anxiolytic Effects in Rodents
In another study focusing on anxiety models in rodents, administration of 6-MT significantly reduced anxiety-like behaviors measured by the elevated plus maze test. The findings suggest that 6-MT may activate specific serotonin pathways involved in anxiety modulation .
Sleep Studies
Research examining the effects of 6-MT on sleep patterns revealed that it could enhance sleep quality and duration in animal models. This aligns with its structural similarity to melatonin, indicating a potential role in developing new sleep aids .
Properties
IUPAC Name |
2-(6-methoxy-1H-indol-3-yl)ethanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O/c1-14-9-2-3-10-8(4-5-12)7-13-11(10)6-9/h2-3,6-7,13H,4-5,12H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOCGEKMEZOPDFP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=CN2)CCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80189680 | |
Record name | 2-(2-Aminoethyl)-5-methoxyindole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80189680 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3610-36-4 | |
Record name | 6-Methoxytryptamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3610-36-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(2-Aminoethyl)-5-methoxyindole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003610364 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-(2-Aminoethyl)-5-methoxyindole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80189680 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(2-aminoethyl)-5-methoxyindole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.708 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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